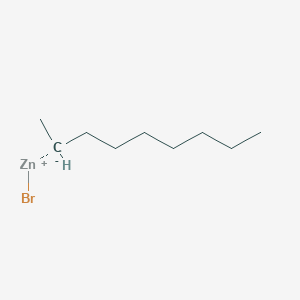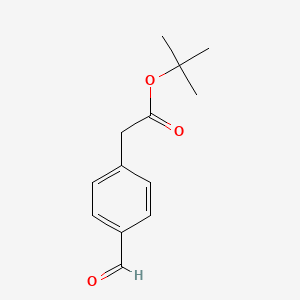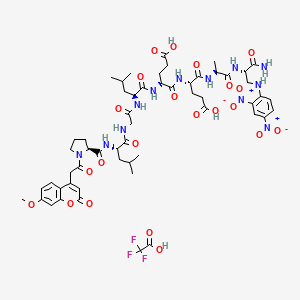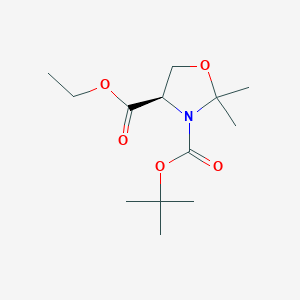
Ethyl (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a dimethyl-substituted oxazolidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with an aldehyde or ketone. This cyclization reaction is often catalyzed by an acid or base.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the oxazolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Deprotected amines
科学的研究の応用
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antibiotics and antiviral agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the molecule, allowing it to participate in selective reactions. The oxazolidine ring can interact with biological targets, such as enzymes, through hydrogen bonding and hydrophobic interactions, influencing their activity and function.
類似化合物との比較
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-methanol: Similar structure but with a hydroxyl group instead of an ester.
The uniqueness of Ethyl ®-3-Boc-2,2-dimethyloxazolidine-4-carboxylate lies in its ester functionality, which provides distinct reactivity and solubility properties compared to its analogs.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
3-O-tert-butyl 4-O-ethyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChIキー |
KOCROYYUTBXILU-SECBINFHSA-N |
異性体SMILES |
CCOC(=O)[C@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
正規SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



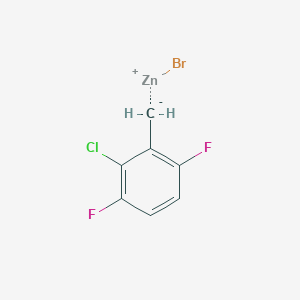
![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
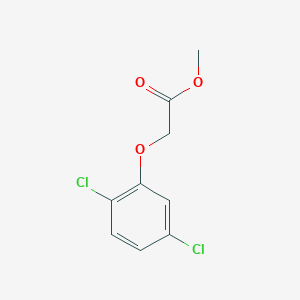
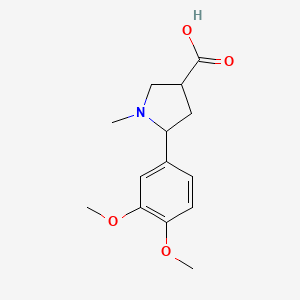

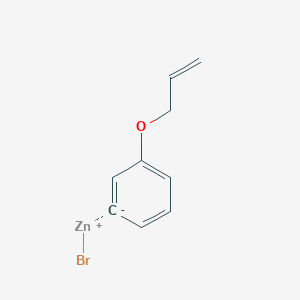


![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
